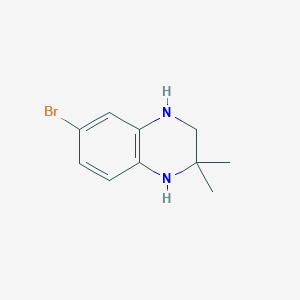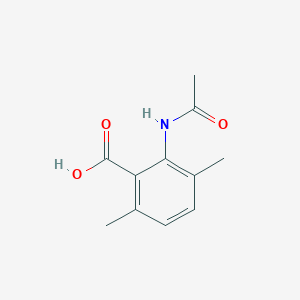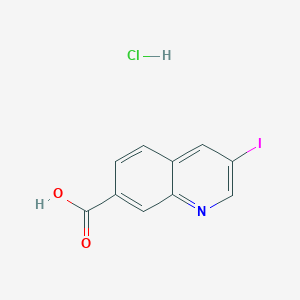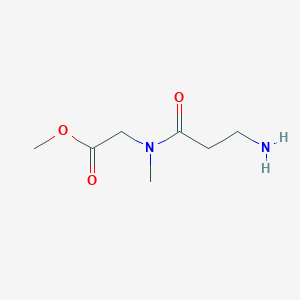
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline: is an organic compound belonging to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromine atom and two methyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light or heat conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted quinoxalines
- Oxidized quinoxaline derivatives
- Reduced tetrahydroquinoxalines
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other fine chemicals. Its unique structure allows for the creation of materials with specific properties .
Wirkmechanismus
The mechanism of action of 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dimethyl groups play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- 6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Bromo-2-tetralone
Comparison: Compared to similar compounds, 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline exhibits unique reactivity due to the presence of the bromine atom and the dimethyl groups. These functional groups enhance its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its structure allows for specific interactions with biological targets, providing potential therapeutic benefits .
Eigenschaften
Molekularformel |
C10H13BrN2 |
|---|---|
Molekulargewicht |
241.13 g/mol |
IUPAC-Name |
7-bromo-3,3-dimethyl-2,4-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13BrN2/c1-10(2)6-12-9-5-7(11)3-4-8(9)13-10/h3-5,12-13H,6H2,1-2H3 |
InChI-Schlüssel |
SSRFMEMOOCCGQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC2=C(N1)C=CC(=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)



![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
